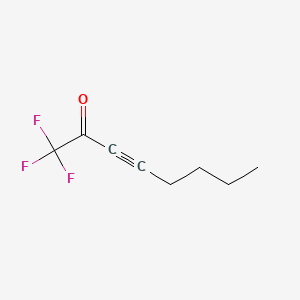

1,1,1-Trifluorooct-3-yn-2-one

Description

Structure

3D Structure

Properties

CAS No. |

105439-85-8 |

|---|---|

Molecular Formula |

C8H9F3O |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1,1,1-trifluorooct-3-yn-2-one |

InChI |

InChI=1S/C8H9F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-4H2,1H3 |

InChI Key |

XAXKYUYIYBKVHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)C(F)(F)F |

Origin of Product |

United States |

The Growing Prominence of Fluorinated Organic Molecules

Key Properties Altered by Fluorination:

| Property | Impact of Fluorine Incorporation |

| Metabolic Stability | Increased due to the strength of the C-F bond. chimia.ch |

| Lipophilicity | Generally increased, which can improve membrane permeability. wikipedia.orgnumberanalytics.com |

| Binding Affinity | Can be enhanced through specific fluorine-protein interactions. |

| Acidity/Basicity | Modified due to fluorine's high electronegativity. chimia.ch |

| Conformation | Can influence molecular shape and preferred binding geometries. |

The Unique Dual Reactivity of Trifluoromethyl Ketones and Alkynes

The compound 1,1,1-Trifluorooct-3-yn-2-one possesses two highly reactive functional groups: a trifluoromethyl ketone and an internal alkyne. This duality imparts a unique and valuable reactivity profile, making it a versatile synthon in organic synthesis.

The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the electrophilicity of the adjacent carbonyl carbon. This makes trifluoromethyl ketones highly susceptible to nucleophilic attack. beilstein-journals.org This heightened reactivity allows for a range of transformations that are often challenging with their non-fluorinated counterparts.

Alkynes, with their carbon-carbon triple bond, are rich in π-electrons and serve as versatile handles for a wide array of chemical transformations. They can participate in cycloaddition reactions, nucleophilic additions, and transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular frameworks. numberanalytics.comrsc.org The combination of these two functionalities in one molecule opens up numerous possibilities for synthetic chemists.

Positioning 1,1,1 Trifluorooct 3 Yn 2 One in Advanced Synthesis

1,1,1-Trifluorooct-3-yn-2-one and similar trifluoromethyl alkynyl ketones are key intermediates in the synthesis of complex, biologically active molecules and advanced materials. numberanalytics.comacs.org Their utility stems from the ability to selectively transform either the ketone or the alkyne moiety, or to engage both in concerted reaction pathways.

For example, the enantioselective trifluoromethylation of alkynyl ketones is a critical method for producing chiral trifluoromethyl-substituted tertiary propargylic alcohols. acs.org These products are valuable building blocks for pharmaceuticals. acs.org Furthermore, trifluoromethyl alkynyl ketones can undergo cyclization reactions to form various fluorine-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. researchgate.netrsc.org The development of methods for the synthesis of trifluoromethyl ketones and the reactions of trifluoromethylated alkynes are active areas of research, highlighting the importance of this class of compounds. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

Examples of Reactions Involving Trifluoromethyl Alkynyl Ketones:

| Reaction Type | Description |

| Nucleophilic Addition to Ketone | The electron-deficient carbonyl carbon readily accepts nucleophiles. beilstein-journals.org |

| Alkynylation of Ketone | Addition of an alkyne to the carbonyl group. researchgate.net |

| Cycloaddition Reactions of Alkyne | Participation of the alkyne in forming cyclic structures. researchgate.net |

| Transition Metal-Catalyzed Couplings | The alkyne serves as a coupling partner in reactions like Suzuki or Sonogashira couplings after suitable modification. organic-chemistry.org |

| Multicomponent Reactions | Simultaneous reaction of the ketone and alkyne with other reagents to build molecular complexity rapidly. acs.org |

Future Directions in Complex Fluorinated Architectures

Strategies for Carbon-Carbon Bond Formation Leading to the Alkyne and Ketone Moieties

The assembly of the core structure of trifluoromethyl alkynyl ketones like this compound relies on robust carbon-carbon bond-forming reactions. These strategies are designed to either pre-install the alkyne and then form the ketone or construct the alkyne adjacent to an existing trifluoromethyl ketone moiety.

Nucleophilic Addition Approaches to Trifluoromethyl Ketones

Nucleophilic addition is a foundational strategy for constructing trifluoromethyl ketones. wikipedia.orgkhanacademy.org This approach typically involves the reaction of an organometallic nucleophile with an electrophilic trifluoroacetyl source. To synthesize this compound, a metallic acetylide derived from 1-hexyne (B1330390), such as hexynylmagnesium bromide or lithiohexyne, can be added to a highly reactive trifluoroacetic acid derivative like trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate. The high electrophilicity of the carbonyl carbon in these trifluoroacetyl compounds, enhanced by the strong electron-withdrawing nature of the CF3 group, facilitates the attack by the alkynyl nucleophile. quora.com

Alternatively, the addition of formaldehyde (B43269) N,N-dialkylhydrazones to trifluoromethyl ketones can produce α-hydroxy-α-trifluoromethylhydrazones, which serve as versatile intermediates. nih.gov While this specific route may require further functionalization to yield the target ynone, it underscores the utility of nucleophilic addition in building complex trifluoromethylated structures. The general viability of adding alkynylzinc reagents to aldehydes to form propargylic alcohols has been well-established, and similar principles can be extended to the synthesis of ketones. nih.gov

Table 1: Examples of Nucleophilic Addition for Trifluoromethyl Ketone Synthesis

| Nucleophile | Electrophile | Key Features | Reference |

|---|---|---|---|

| Alkynyl Grignard Reagent (e.g., Hexynylmagnesium Bromide) | Trifluoroacetic Anhydride (TFAA) | Highly reactive, driven by the electrophilicity of the anhydride. | quora.com |

| Alkynyl Lithium | S-Ethyl Trifluorothioacetate | Thioesters are effective acylating agents for organolithium compounds. | |

| Formaldehyde N,N-Dialkylhydrazones | Trifluoromethyl Ketones | Forms α-hydroxy-α-trifluoromethylhydrazone intermediates for further elaboration. | nih.gov |

| Alkynylzinc Reagents | Aldehydes/Ketones | Proves the viability of alkynylide species as nucleophiles in forming C-C bonds adjacent to a carbonyl. | nih.gov |

Coupling Reactions for Alkyne Construction

Cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the construction of the alkynyl moiety. wikipedia.orgorganic-chemistry.org To form a trifluoromethyl ynone like this compound, this reaction would typically involve the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an acyl halide. For the specific target, 1-hexyne could be coupled with trifluoroacetyl chloride. This method, known as carbonylative Sonogashira coupling, directly forms the ynone functionality. amazonaws.com The reaction is versatile and has been successfully applied to a variety of acyl chlorides and terminal alkynes, often under mild conditions. mdpi.com

In a related copper-catalyzed approach, terminal alkynes can be directly coupled with electrophiles like benzyl (B1604629) bromides, demonstrating the utility of copper in activating terminal alkynes for C-C bond formation. rsc.org Furthermore, copper-catalyzed oxidative trifluoromethylation of terminal alkynes using reagents like TMSCF3 can produce trifluoromethylated acetylenes, which are key precursors for more complex targets. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods highlight the importance of transition metal catalysis in efficiently assembling the core structure of trifluoromethyl alkynyl ketones.

Table 2: Coupling Reactions for Ynone Synthesis

| Reaction Type | Alkyne Component | Electrophilic Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Carbonylative Sonogashira Coupling | 1-Hexyne | Trifluoroacetyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base | wikipedia.orgamazonaws.commdpi.com |

| Copper-Catalyzed Oxidative Trifluoromethylation | 1-Hexyne | TMSCF₃ (as CF₃ source) | Cu(I) salt, Oxidant (e.g., Air) | organic-chemistry.orgnih.gov |

| Sonogashira Coupling | Phenylacetylene | Aryl/Vinyl Halides | Pd catalyst, CuI, Amine Base | organic-chemistry.orgnih.gov |

| Copper-Catalyzed Benzylation | Aryl/Alkyl Alkynes | Benzyl Bromides | Cu(I) catalyst | rsc.org |

Tandem and Cascade Reactions for Concurrent Functionalization

Tandem and cascade reactions offer an elegant and efficient approach to synthesizing complex molecules like this compound in a single operation, minimizing purification steps and improving atom economy. eurekaselect.com These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

For instance, trifluoromethyl ynones can be used as substrates in cascade ring-closing reactions to form complex heterocyclic systems. rsc.org A relevant synthetic strategy for the ynone itself could involve a tandem process beginning with a radical addition to an alkyne. A visible-light-induced reductive alkyltrifluoromethylation of ynones has been developed to produce highly functionalized trifluoromethylated cyclopentanones. rsc.org This process involves a cascade of regioselective trifluoromethylation, 1,5-hydrogen atom transfer (HAT), and 5-endo-trig cyclization. While the product is a cyclopentanone, the initial trifluoromethylation of the ynone intermediate is a key step.

Another approach involves the copper-catalyzed tandem trifluoromethylation/cyclization of internal alkynes. nih.gov Similarly, radical cascade cyclization-coupling reactions of compounds like 2-(allyloxy)arylaldehydes with a CF3 source can lead to trifluoromethylated chromenones, showcasing the power of radical cascades in building complexity. researchgate.net Applying this logic, a hypothetical tandem reaction for this compound could involve the trifluoromethylation of a suitable precursor followed by an in-situ oxidation or rearrangement to reveal the ynone functionality.

Trifluoromethylation Strategies in Ketone and Alkyne Synthesis

The introduction of the trifluoromethyl group is a critical step that can be performed at various stages of the synthesis. Modern methods often employ radical or nucleophilic trifluoromethylating agents, each with distinct advantages regarding substrate scope and reaction conditions.

Radical Trifluoromethylation Pathways (e.g., Electrochemical, Photoredox)

Radical trifluoromethylation has emerged as a powerful tool due to its mild conditions and high functional group tolerance. eurekaselect.com These methods generate a trifluoromethyl radical (•CF3) from a stable precursor, which then reacts with the substrate.

Photoredox catalysis is a prominent method where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the •CF3 radical from a source like Umemoto's or Langlois' reagent. nih.govrsc.orgacs.org This radical can then add to an alkyne. A direct oxidative addition of a CF3 radical and water to a terminal alkyne, such as 1-hexyne, can yield the target α-trifluoromethyl ketone, this compound, after a rapid enol-keto tautomerization. nih.govacs.org This multicomponent reaction is highly regioselective and efficient. nih.gov Similarly, photoredox-catalyzed trifunctionalization reactions can install a CF3 group while forming other bonds in a single step. researchgate.net

Electrochemical synthesis provides an alternative, reagent-free method for generating CF3 radicals. nih.gov By applying a constant voltage, a CF3 source like sodium triflinate (CF3SO2Na, Langlois reagent) can be oxidized at the anode to produce •CF3 radicals. researchgate.netrsc.orgrsc.org These radicals can then react with terminal alkynes. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be crucial, acting as a "masking auxiliary" to stabilize the reactive vinyl radical intermediate, enabling the efficient formation of CF3-alkynes. nih.govrsc.orgresearchgate.net Subsequent hydration of this intermediate would lead to the desired ketone.

Table 3: Radical Trifluoromethylation Methods for Alkyne Functionalization

| Method | CF₃ Source | Catalyst/Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Umemoto's Reagent | Ir or Ru-based photocatalyst, Visible Light | Vinyl radical | rsc.orgnih.govacs.org |

| Photoredox Catalysis | Langlois Reagent (CF₃SO₂Na) | Organic dye or Ir-catalyst, Visible Light | Vinyl radical | rsc.orgresearchgate.net |

| Electrochemistry | Langlois Reagent (CF₃SO₂Na) | Constant voltage, Graphite electrodes, DMSO | Stabilized vinyl radical | researchgate.netrsc.orgresearchgate.net |

| Electrochemistry | Trifluoroacetic Acid | Constant current, undivided cell | CF₃ radical |

Nucleophilic Trifluoromethylation Reagents and Conditions

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion equivalent (CF3-) to an electrophilic carbon, typically a carbonyl group. This is a direct and widely used method for synthesizing trifluoromethyl ketones. semanticscholar.org

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) , is the most common reagent for this transformation. sigmaaldrich.com Its reaction with a carbonyl compound is typically initiated by a catalytic amount of a fluoride (B91410) source (e.g., TBAF) or other Lewis bases. semanticscholar.orgsigmaaldrich.com To synthesize this compound, a suitable precursor would be an activated carboxylic acid derivative, such as an ester or acyl chloride of oct-3-ynoic acid. For example, benzoic acids can be converted to aryl trifluoromethyl ketones using TMSCF3 in the presence of trifluoroacetic anhydride (TFAA) as an activator. organic-chemistry.org A similar strategy could be applied to alkynyl carboxylic acids.

Another important nucleophilic CF3 source is fluoroform (HCF3) , an inexpensive industrial byproduct. acs.org Deprotonation of fluoroform with a strong, non-nucleophilic base generates the CF3- anion. A system using potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has proven effective for converting various methyl esters into trifluoromethyl ketones in high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov This method avoids the need for expensive reagents and proceeds under relatively mild conditions. To produce the target compound, methyl oct-3-ynoate would be treated with HCF3 and KHMDS. The reaction is generally not applicable to easily enolizable esters, but alkynyl esters are suitable substrates. beilstein-journals.org

Table 4: Common Nucleophilic Trifluoromethylation Reagents

| Reagent | Common Precursor | Activator/Base | Key Advantage | Reference |

|---|---|---|---|---|

| TMSCF₃ (Ruppert-Prakash Reagent) | Esters, Acyl Chlorides, Aldehydes, Ketones | Fluoride source (e.g., TBAF), Lewis Base, TFAA | High reactivity and broad substrate scope. | sigmaaldrich.comorganic-chemistry.orgresearchgate.net |

| HCF₃ (Fluoroform) | Esters, Aldehydes, Ketones | KHMDS, t-BuOK, NaDA | Inexpensive and atom-economical CF₃ source. | acs.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov |

| CuCF₃ | Terminal Alkynes | TMEDA (ligand) | Can be prepared from fluoroform; effective for alkynes. | organic-chemistry.orgacs.org |

| Borazine-CF₃ Adducts | Aldehydes, Ketones, Esters, Imines | Sterically unhindered bases | Recyclable Lewis acid, low-cost base. | umich.edu |

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation represents a direct approach to installing the CF₃ group onto a nucleophilic substrate. In the context of synthesizing this compound, this involves the reaction of a "CF₃⁺" synthon with a suitable alkyne-derived nucleophile. A variety of powerful electrophilic trifluoromethylating agents have been developed to achieve such transformations. nih.gov

Historically, the development of shelf-stable and effective electrophilic trifluoromethylating reagents has been a major focus of research in organofluorine chemistry. nih.govbeilstein-journals.org These reagents are typically hypervalent iodine compounds or onium salts derived from chalcogens. researchgate.netnih.gov The most prominent among these, which are now commercially available, include Togni's reagents (hypervalent iodine(III)-CF₃ compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). beilstein-journals.orgresearchgate.netnih.gov These reagents have demonstrated broad applicability for the trifluoromethylation of a wide range of soft nucleophiles, including alkynes. conicet.gov.ar

The general mechanism involves the attack of a nucleophile, such as a metal acetylide, on the electrophilic CF₃ group of the reagent. For instance, Togni and coworkers developed hypervalent iodine(III)-CF₃ reagents that serve as mild electrophilic trifluoromethylating agents for various nucleophiles. nih.govbeilstein-journals.org Similarly, Umemoto's S-(trifluoromethyl)dibenzothiophenium salts are widely used for the effective trifluoromethylation of diverse substrates. nih.gov More recent developments include reagents like trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), which is easily prepared and can engage in electrophilic, radical, and even nucleophilic trifluoromethylation, showcasing its versatile reactivity. nih.gov

Below is a table summarizing key electrophilic trifluoromethylating agents.

| Reagent Class | Specific Example(s) | Key Features | Reference |

|---|---|---|---|

| Hypervalent Iodine(III)-CF₃ | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | Mild, versatile, commercially available. Effective for C- and heteroatom-centered nucleophiles. | nih.govbeilstein-journals.orgresearchgate.net |

| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Widely used, effective for a broad range of nucleophiles. | nih.govconicet.gov.ar |

| Sulfoximine Derivatives | Shibata's Reagents (e.g., trifluoromethylsulfoximine salts) | Novel class of electrophilic CF₃ source. | nih.govconicet.gov.ar |

| Thianthrenium Salts | Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) | Readily accessible, exhibits electrophilic, radical, and nucleophilic reactivity. | nih.gov |

Catalyst Design and Optimization in Synthetic Routes

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both transition metals and small organic molecules (organocatalysts) have been employed to facilitate the key bond-forming reactions, offering pathways with enhanced control over reactivity and stereoselectivity.

Transition Metal Catalysis (e.g., Copper, Nickel, Rhodium)

Transition metals are extensively used to catalyze the formation of C-CF₃ bonds, including those in ynone structures. nih.gov Copper, nickel, and rhodium complexes have each been shown to possess unique catalytic activities for trifluoromethylation reactions involving alkynes.

Copper Catalysis: Copper-catalyzed methods are particularly prevalent for the trifluoromethylation of terminal alkynes. organic-chemistry.org A common strategy involves the use of the nucleophilic trifluoromethylating reagent Me₃SiCF₃ in the presence of a copper catalyst to react with terminal alkynes, providing a general and practical route to trifluoromethylated acetylenes. organic-chemistry.org Copper can also mediate the oxidative trifluoromethylation of terminal alkynes using reagents like CF₃TMS in the presence of air. organic-chemistry.org Furthermore, regio- and stereoselective copper-catalyzed additions of electrophilic CF₃-transfer reagents, such as hypervalent iodine compounds, to alkynes have been successfully achieved. acs.orgcapes.gov.br These reactions often proceed via an electrophilic addition mechanism, where the presence of electron-donating substituents on the alkyne can accelerate the process. acs.org A one-pot synthesis of 2-trifluoroethyl-substituted benzofurans and indoles has also been developed using copper catalysis, demonstrating its utility in constructing complex heterocyclic structures. rsc.org

Nickel Catalysis: Nickel catalysis has emerged as a powerful tool for C-C bond formation and functionalization. In the context of trifluoromethylating alkynes, nickel-catalyzed hydrotrifluoroalkylation of terminal alkynes has been developed to synthesize allylic trifluoromethyl terminal alkenes. organic-chemistry.orgacs.orgnih.gov While this method does not directly yield an ynone, it provides a facile route to diversified allylic CF₃-containing molecules, which are structural analogues. acs.orgresearchgate.net These reactions often employ a combination of nitrogen and phosphine (B1218219) ligands to enhance catalytic activity and demonstrate broad substrate scope and high functional group tolerance. organic-chemistry.orgacs.org Mechanistic studies suggest that these transformations can proceed through a Ni(I)/Ni(III) catalytic cycle involving radical intermediates. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to mediate a variety of transformations involving alkynes, including cyclizations and coupling reactions. nih.govnih.gov For instance, rhodium(III)-catalyzed synthesis of isoquinolines has been achieved using CF₃-ynones as starting materials, showcasing the utility of the target compound class in further synthetic applications. rsc.org While direct rhodium-catalyzed synthesis of this compound is less commonly reported, rhodium's role in the carbonylation of aryl halides to form aldehydes is well-established. beilstein-journals.org This capability for C-C and C-H bond activation involving alkynes suggests the potential for developing rhodium-based catalytic systems for the direct synthesis of trifluoromethylated ynones. nih.govnih.gov

| Metal Catalyst | Typical Reaction | Key Features | Reference |

|---|---|---|---|

| Copper | Trifluoromethylation of terminal alkynes | Compatible with both nucleophilic (e.g., Me₃SiCF₃) and electrophilic CF₃ sources. Often provides direct access to trifluoromethylated alkynes. | organic-chemistry.orgacs.org |

| Nickel | Hydrotrifluoroalkylation of terminal alkynes | Produces allylic trifluoromethyl alkenes. Exhibits high efficiency and broad substrate scope with appropriate ligand design. | organic-chemistry.orgacs.orgnih.gov |

| Rhodium | Annulation and coupling reactions of alkynes | Effective for C-H activation and cyclization reactions. CF₃-ynones can be used as building blocks for complex heterocycles. | nih.govnih.govrsc.org |

Organocatalysis for Asymmetric Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a powerful alternative to metal-based catalysts. greyhoundchrom.com This approach is particularly valuable for synthesizing chiral molecules containing the trifluoromethyl group, which are of high interest in medicinal chemistry. The synthesis of chiral analogues of this compound can be envisioned through the asymmetric functionalization of related β-trifluoromethylated enones or ynones. rsc.orgresearchgate.net

Pioneering work in this field has shown that catalysts derived from natural products, such as cinchona alkaloids, are highly effective for such transformations. nih.gov For example, the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones has been achieved with high yields and excellent enantiomeric excess using cinchona alkaloid-derived catalysts. nih.gov Proline and its derivatives are another major class of organocatalysts that have been successfully applied in asymmetric reactions, often favored for their low toxicity and ready availability. greyhoundchrom.com These catalysts typically operate by forming chiral enamines or iminium ions as key reactive intermediates. The development of novel organocatalysts continues to expand the scope of asymmetric synthesis, enabling access to a diverse range of chiral trifluoromethylated compounds. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.org The synthesis of fluorinated compounds like this compound presents specific challenges and opportunities in this regard. researchgate.netdovepress.com

A primary goal of green chemistry is waste prevention, which is closely tied to the concept of atom economy . acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this respect, as the catalyst is used in small amounts and can, in principle, be recycled. acs.org The transition metal- and organocatalyzed methods discussed in section 2.3 are prime examples of this principle in action.

Another key principle is the design of less hazardous chemical syntheses. Traditional fluorination methods often rely on highly toxic and hazardous reagents like anhydrous hydrogen fluoride (HF). dovepress.comd-nb.info A major thrust in green fluorine chemistry is the development of safer alternatives. dovepress.com The electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents, while still requiring careful handling, represent a significant improvement in safety and ease of use over gaseous and highly corrosive sources. nih.govbeilstein-journals.org Recent innovations, such as the synthesis of fluorinating agents from common salts like potassium fluoride (KF) in greener solvents, further advance this goal. bioengineer.org

The development of synthetic routes from renewable or less hazardous feedstocks is also crucial. For example, the use of fluoroform (CF₃H), an inexpensive industrial waste product, to generate the [CuCF₃] reagent for trifluoromethylation is a significant step towards sustainability. organic-chemistry.org Furthermore, designing reactions that minimize the use of auxiliary substances like solvents and protecting groups, or that utilize benign solvents, contributes to a greener process. acs.orgresearchgate.net Electrochemical methods, which use electricity to drive reactions, can also offer a sustainable alternative by reducing the need for chemical oxidants or reductants. nih.gov

Ultimately, integrating these principles into the design of synthetic routes for this compound and its analogues is essential for developing chemistry that is not only powerful and efficient but also sustainable. researchgate.neteurekalert.org

Reactivity of the Ketone Moiety

The ketone in this compound is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This enhanced electrophilicity governs its reactivity, particularly in addition and condensation reactions.

Nucleophilic Additions and Enantioselective Variants

The electron-deficient nature of the carbonyl carbon makes it highly susceptible to attack by nucleophiles. A variety of nucleophiles, including alcohols, amines, and organometallic reagents, can add to the ketone.

Enantioselective additions to trifluoromethyl ketones are of significant interest for the synthesis of chiral trifluoromethylated compounds. rsc.org Organocatalytic approaches, for instance, have been developed for the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org These reactions, often catalyzed by thiourea (B124793) derivatives, proceed through enolate intermediates to produce enantioenriched α-trifluoromethyl tertiary alcohols in good to high yields and enantioselectivities. rsc.org

Condensation and Cyclization Reactions

The ketone moiety can participate in condensation reactions with various binucleophiles to form heterocyclic structures. For instance, condensation reactions of ynones with reagents like hydrazine (B178648) can lead to the formation of pyrazoles. whiterose.ac.uk These reactions demonstrate the versatility of ynones as precursors to complex molecular scaffolds. whiterose.ac.uk

Furthermore, the reactive nature of the ketone can initiate cyclization cascades. For example, reactions of similar trifluoromethyl-substituted acetylenic iminium salts with styrenes can lead to complex cascade reactions involving cyclobutene (B1205218) intermediates and subsequent intramolecular cyclizations to yield indene (B144670) derivatives. nih.gov

Alpha-Functionalization of the Ketone

While the direct functionalization at the α-position of this compound is challenging, the generation of corresponding enolates is a key strategy. The formation of metal enolates from α-trifluoromethyl ketones has historically been considered difficult due to the potential for β-fluoride elimination. acs.org However, methods for the direct generation and synthetic application of α-CF3 metal enolates have been developed, representing a significant advance in fluorine chemistry. acs.org

The trifluoromethylation of ketone enolates is a well-explored route to α-trifluoromethylated compounds. acs.org For instance, a protocol for the synthesis of α-trifluoromethylated ketones involves the trifluoromethylation of catecholboron enolates derived from α,β-unsaturated ketones. acs.org This method proceeds without the need for a catalyst or additive and is applicable to a wide range of substrates. acs.org Mechanistic studies suggest the involvement of a trifluoromethyl radical in this process. acs.org

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in this compound is activated by the adjacent electron-withdrawing trifluoromethyl ketone group, making it susceptible to a range of addition and cycloaddition reactions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydration: The addition of water across the alkyne bond, known as hydration, typically requires a catalyst. Gold(III) complexes with trifluoromethyl ligands have been shown to be effective catalysts for the hydration of alkynes under mild conditions. nih.gov This reaction generally proceeds with high regioselectivity, leading to the formation of ketones. nih.gov For terminal alkynes, hydration typically follows Markovnikov's rule, yielding a methyl ketone after the initial enol product tautomerizes. youtube.comlibretexts.org

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. rsc.orgwikipedia.org Due to the electron-rich nature of both amines and unactivated alkynes, this transformation usually requires a catalyst. rsc.org A variety of catalysts, including those based on alkali, alkaline-earth, and transition metals, have been developed. wikipedia.orgnih.gov The reaction can proceed via activation of the amine or the alkyne. nih.gov Base-mediated hydroamination has also been explored as a more environmentally friendly alternative to metal-catalyzed methods. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes proceeds in a stepwise manner. jove.commasterorganicchemistry.com The first addition results in a vinyl halide, and a second addition to the resulting alkene yields a geminal dihalide, where both halogens are attached to the same carbon. jove.compearson.com The regioselectivity of the first addition follows Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the alkyne. jove.commasterorganicchemistry.com However, in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov pathway. jove.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Pauson-Khand)

[3+2] Cycloadditions: The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For example, catalyst-free [3+2] cycloaddition reactions between electron-deficient alkynes and azomethine ylides have been developed in water, affording pyrroline (B1223166) derivatives in good yields. nih.govacs.org Similarly, the 1,3-dipolar cycloaddition of azides with electron-deficient alkynes can proceed without a catalyst at room temperature in water to form triazoles. researchgate.net Palladium-catalyzed asymmetric [3+2] cycloadditions with vinyl cyclopropanes have also been reported, yielding highly functionalized cyclopentenes. acs.org

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. wikipedia.orgnih.gov The intermolecular Pauson-Khand reaction of dissymmetric trifluoromethyl alkynes has been studied. scispace.com In these reactions, the trifluoromethyl group often directs the regioselectivity, favoring the formation of α-trifluoromethylcyclopentenones. scispace.comthieme-connect.de The regioselectivity can also be influenced by the nature of the alkene used in the reaction. scispace.com

Oxidative and Reductive Transformations

The reactivity of this compound in redox reactions is a subject of ongoing research. Like other alkynes, it can undergo various transformations. masterorganicchemistry.com For instance, the carbon-carbon triple bond can be partially or fully reduced. Additionally, oxidative cleavage of the alkyne can occur, typically yielding carboxylic acids. masterorganicchemistry.com

A visible light-induced reductive alkyltrifluoromethylation of ynones using the Langlois reagent has been developed. rsc.org This process provides a regio- and diastereoselective route to highly functionalized trifluoromethylated cyclopentanones at room temperature. rsc.org

Interplay of Trifluoromethyl Group with Ketone and Alkyne Reactivity

Electronic Effects of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly influences the reactivity of the adjacent ketone and alkyne functionalities in this compound.

The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is also transmitted to the alkyne, influencing its reactivity in addition reactions. For example, in reactions with sodium azide (B81097), CF3-ynones can selectively form either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles, with the chemoselectivity being switchable by acid catalysis. nih.govmdpi.com The presence of an electron-withdrawing CF3 group in an aryl ring attached to the ynone system can lead to higher yields of isoxazole (B147169) products. mdpi.com

The CF3 group's influence extends to radical reactions as well. The trifluoromethyl radical can add to the alkyne moiety, initiating a cascade of reactions. nih.gov The stability and reactivity of the resulting radical intermediates are key to determining the final product distribution.

Steric Effects and Conformational Preferences

The trifluoromethyl group, while not exceptionally large, does exert steric hindrance that can influence the regioselectivity and stereoselectivity of reactions. The steric bulk of substituents on the alkyne can affect the approach of reagents. For example, in phospha-Michael reactions, the steric congestion around the β-carbon of β-CF3-β,β-disubstituted enones is a significant factor. researchgate.net

Detailed Mechanistic Investigations

Radical Chain Mechanisms and Intermediates

Radical reactions involving this compound and related trifluoromethylated ynones often proceed through radical chain mechanisms. These mechanisms typically involve three main phases: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the generation of the initial radical species. This can be achieved through the use of a radical initiator like benzoyl peroxide or through photolysis or heat. libretexts.org For instance, Langlois' reagent can serve as a source of the trifluoromethyl radical (•CF3). nih.gov

Propagation: Once formed, the trifluoromethyl radical can add to the carbon-carbon triple bond of the ynone. This addition is regioselective, with the radical adding to the less substituted carbon of the alkyne. This step generates a vinyl radical intermediate. nih.gov This intermediate can then undergo further reactions, such as hydrogen atom abstraction or cyclization, to propagate the chain. rsc.orgacs.org For example, a visible light-induced reductive alkyltrifluoromethylation of ynones proceeds via a radical pathway involving regioselective trifluoromethylation of the C–C triple bond, followed by a 1,5-hydrogen atom transfer (HAT), a 5-endo-trig closure, single electron transfer reduction, and protonation. rsc.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org

The nature of the intermediates in these radical reactions is critical. The stability of the vinyl radical formed after the initial radical addition plays a key role in the reaction outcome. nih.gov In some cases, these radical intermediates can be observed using techniques like electron spin resonance (ESR) spectroscopy. acs.org

Organometallic Catalytic Cycles

Organometallic catalysts are frequently employed to mediate reactions involving this compound and similar compounds. numberanalytics.com These reactions proceed through catalytic cycles, where the catalyst is regenerated at the end of each cycle, allowing it to participate in multiple transformations. numberanalytics.comyoutube.com

A typical organometallic catalytic cycle involves several key elementary steps: medium.com

Oxidative Addition: The catalyst's oxidation state and coordination number increase as it reacts with a substrate. libretexts.org

Ligand Substitution: A ligand on the metal center is replaced by another. medium.com

Migratory Insertion: An unsaturated ligand inserts into a metal-ligand bond. libretexts.org

Reductive Elimination: The catalyst's oxidation state and coordination number decrease as it releases the product. libretexts.org

Acid- and Base-Catalyzed Transformations

The reactivity of this compound under acidic and basic conditions is a critical aspect of its chemical behavior, influencing its stability, synthetic utility, and potential transformations. The presence of the electron-withdrawing trifluoromethyl group significantly polarizes the molecule, making the carbonyl carbon highly electrophilic and the acetylenic carbons susceptible to nucleophilic attack. This section explores the transformations of this compound catalyzed by acids and bases, drawing on mechanistic insights from related compounds where direct data is limited.

Acid-Catalyzed Transformations

In the presence of acids, the carbonyl oxygen of this compound can be protonated, further enhancing the electrophilicity of the carbonyl carbon and the alkyne. This activation facilitates the addition of nucleophiles across the carbon-carbon triple bond. A primary example of such a transformation is acid-catalyzed hydration.

Detailed Research Findings:

While specific studies on the acid-catalyzed hydration of this compound are not extensively detailed in available literature, the general mechanism for acid-catalyzed hydration of alkynes provides a strong predictive framework. The reaction is expected to follow Markovnikov's rule, where the initial protonation of the alkyne leads to the formation of a vinyl cation. The stability of this cation dictates the regioselectivity of water addition.

For this compound, the powerful electron-withdrawing nature of the trifluoromethyl group destabilizes a carbocation on the adjacent carbon (C-2). Consequently, protonation is more likely to occur at the C-4 position, leading to a vinyl cation at C-3. Subsequent attack by water at C-3, followed by tautomerization of the resulting enol, would yield a β-diketone.

Table 1: Predicted Products of Acid-Catalyzed Hydration of this compound

| Reactant | Catalyst | Predicted Major Product |

| This compound | H₃O⁺ | 1,1,1-Trifluorooctane-2,4-dione |

The reaction of related trifluoromethyl-substituted acetylenic iminium salts in the presence of dienes under thermal conditions, which can be considered a Lewis acid-catalyzed process, results in [4+2] cycloaddition reactions. This highlights the enhanced reactivity of the trifluoromethyl-activated alkyne moiety towards nucleophilic attack.

Base-Catalyzed Transformations

Base-catalyzed reactions of this compound involve the addition of nucleophiles to the electron-deficient acetylenic bond. The strong electron-withdrawing effect of the trifluoroacetyl group makes this compound a potent Michael acceptor.

Detailed Research Findings:

The conjugate addition of nucleophiles to activated alkynes is a well-established synthetic methodology. In the case of this compound, a variety of nucleophiles can add to the alkyne in a base-catalyzed manner. The regioselectivity of this addition is controlled by the electronic effects of the trifluoroacetyl group, directing the nucleophile to the C-3 position.

Commonly used nucleophiles in these reactions include amines, thiols, and alcohols. The use of a base is often crucial to deprotonate the nucleophile, increasing its reactivity. For instance, in the presence of a base, a thiol (RSH) is converted to the more nucleophilic thiolate (RS⁻), which then readily attacks the alkyne.

Table 2: Representative Base-Catalyzed Nucleophilic Additions to this compound

| Nucleophile | Base Catalyst (Example) | Generic Product Structure | Product Class |

| R-NH₂ | Et₃N | (E/Z)-3-(Alkylamino)-1,1,1-trifluorooct-3-en-2-one | β-Enaminone |

| R-SH | NaOEt | (E/Z)-3-(Alkylthio)-1,1,1-trifluorooct-3-en-2-one | β-Thioenone |

| R-OH | NaOR | (E/Z)-3-Alkoxy-1,1,1-trifluorooct-3-en-2-one | β-Alkoxyenone |

The stereochemistry of the resulting double bond (E or Z) can be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the catalyst. These β-functionalized enones are versatile synthetic intermediates for the construction of more complex molecules, including various heterocycles. The high efficiency and mild conditions often associated with these conjugate additions make them valuable transformations in organic synthesis.

Asymmetric Construction of Chiral Centers Adjacent to the Ketone or Alkyne

The creation of new stereocenters in a controlled manner is a cornerstone of modern organic synthesis. For this compound, the ketone and alkyne functionalities provide two primary handles for the introduction of chirality.

Chiral Catalyst Design for Enantioselective Additions

The enantioselective addition of nucleophiles to the carbonyl group of this compound presents a direct route to chiral tertiary alcohols. The design of effective chiral catalysts is crucial for achieving high enantioselectivity in such transformations. A key consideration in the design of these catalysts is the potential for non-covalent interactions with the trifluoromethyl group of the substrate.

Research has shown that electrostatic interactions, such as those between an ammonium (B1175870) group on a catalyst and the fluorine atoms of a trifluoromethyl ketone, can play a significant role in controlling enantioselectivity. cas.cn For instance, chiral ammonium-based catalysts can facilitate the enantioselective addition of organoboron reagents to fluorinated ketones. cas.cn This principle can be extended to the design of catalysts for additions to this compound. A hypothetical chiral phase-transfer catalyst or a chiral Lewis acid with an ammonium moiety could create a well-defined chiral environment around the ketone, directing the incoming nucleophile to one face of the carbonyl group.

A plausible catalyst design could involve a chiral scaffold, such as a binaphthyl or a cinchona alkaloid, functionalized with a quaternary ammonium group. This charged group would be positioned to interact favorably with the electron-rich fluorine atoms of the trifluoromethyl group, thereby locking the substrate into a specific conformation and leading to a highly enantioselective transformation.

To illustrate this, a hypothetical enantioselective allylation of this compound using a chiral catalyst is presented in the table below. The data is based on analogous reactions with similar fluorinated ketones. cas.cn

Table 1: Hypothetical Enantioselective Allylation of this compound

| Entry | Chiral Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINOL-derived phosphoric acid | Allylboronic acid pinacol (B44631) ester | Toluene | -20 | 92 | 95 |

| 2 | Cinchona-alkaloid-based thiourea | Allyltrimethylsilane | CH2Cl2 | -40 | 88 | 91 |

| 3 | Chiral diamine-metal complex | Allyltributyltin | THF | 0 | 85 | 88 |

Diastereoselective Reactions Utilizing Existing Chirality

In cases where a chiral center is already present in the molecule, diastereoselective reactions can be employed to create a new stereocenter with a specific relative configuration. For a derivative of this compound that possesses a pre-existing stereocenter, for example, in the butyl chain of the octyne moiety, the reduction of the ketone can lead to the formation of diastereomeric alcohols.

The stereochemical outcome of such a reduction is often governed by Felkin-Anh or related models, where the incoming hydride preferentially attacks from the less hindered face. The steric bulk of the substituents around the existing chiral center and the chelating ability of the reducing agent can significantly influence the diastereomeric ratio. For instance, using a non-chelating reducing agent like lithium aluminum hydride might favor one diastereomer, while a chelating agent such as zinc borohydride (B1222165) could lead to the opposite diastereomer due to the formation of a cyclic transition state involving the ketone oxygen and a substituent on the chiral center.

Control of Regioselectivity and Stereoselectivity in Cycloadditions and Functionalizations

The alkyne functionality in this compound is a prime site for cycloaddition reactions, offering a powerful tool for the construction of carbocyclic and heterocyclic ring systems. The control of both regioselectivity and stereoselectivity in these reactions is critical. The electron-withdrawing nature of the adjacent trifluoromethyl ketone group significantly polarizes the alkyne, making it an excellent dipolarophile or dienophile.

In [3+2] cycloaddition reactions with dipoles such as azides or nitrile oxides, the regioselectivity is dictated by the electronic and steric properties of both the alkyne and the dipole. rsc.orgmdpi.com The trifluoromethyl ketone group directs the nucleophilic end of the dipole to the carbon atom of the alkyne that is closer to the ketone, due to the strong electron-withdrawing effect. This leads to the formation of a single regioisomer in many cases. mdpi.com

The stereoselectivity of these cycloadditions can be controlled by using a chiral catalyst or a chiral auxiliary on the dipole. A chiral Lewis acid, for example, could coordinate to the ketone oxygen of this compound, creating a chiral environment that directs the approach of the dipole from one face of the alkyne, resulting in an enantioenriched cycloadduct.

A representative hypothetical [3+2] cycloaddition reaction is shown in the table below, based on similar transformations with activated alkynes.

Table 2: Hypothetical [3+2] Cycloaddition of this compound with a Nitrone

| Entry | Dipole | Chiral Lewis Acid | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | N-benzyl-C-phenylnitrone | Sc(OTf)3 | CH2Cl2 | 25 | 95 | - | - |

| 2 | N-benzyl-C-phenylnitrone | (R)-BINAP-Cu(OTf)2 | Toluene | 0 | 90 | >95:5 | 92 |

| 3 | N-methyl-C-phenylnitrone | (S)-Tol-BINAP-AgOAc | THF | -20 | 88 | >95:5 | 94 |

Deracemization and Kinetic Resolution Approaches

For cases where a racemic mixture of a chiral derivative of this compound is obtained, deracemization and kinetic resolution are powerful strategies to obtain enantiomerically pure compounds.

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org For a racemic alcohol derived from the reduction of this compound, an enzymatic acylation using a lipase (B570770) could be a highly effective method for kinetic resolution. One enantiomer would be selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product in 100% yield. nih.gov For the chiral alcohol derived from this compound, a DKR could be achieved by combining an enzymatic resolution with a racemization catalyst. For instance, a lipase could selectively acylate one enantiomer, while a ruthenium-based catalyst could racemize the remaining alcohol, funneling the entire starting material into the desired acylated product. nih.gov The presence of the fluorine atoms can influence the efficiency of these resolutions. cas.cncas.cn

Deracemization is a process in which a racemic mixture is converted into a single enantiomer without the need for separation. A potential deracemization strategy for a chiral allene (B1206475) derived from this compound could involve a photoexcited palladium-catalyzed process. acs.org In this hypothetical scenario, the racemic allene, in the presence of a chiral palladium catalyst and under visible light irradiation, could be converted into a single enantiomer with high enantiomeric excess.

Advanced Spectroscopic Characterization in Research of 1,1,1 Trifluorooct 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure and stereochemistry of 1,1,1-Trifluorooct-3-yn-2-one. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would offer critical insights into the electronic environment of the nuclei within the molecule.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons in the butyl chain would be of primary interest. The protons closer to the electron-withdrawing trifluoromethyl ketone and alkyne functionalities would be expected to resonate at a lower field. Spin-spin coupling between adjacent protons would reveal connectivity within the butyl group.

¹³C NMR spectroscopy would provide information on each carbon atom in the molecule. The carbonyl carbon, the two acetylenic carbons, and the trifluoromethyl carbon would each exhibit characteristic chemical shifts. The positions of these signals are highly sensitive to the electronic environment, providing a detailed map of the molecule's carbon skeleton.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is particularly crucial. huji.ac.ilbiophysics.org It offers a wide chemical shift range and high sensitivity, making it an excellent probe for studying the effects of chemical reactions on the trifluoromethyl group. huji.ac.ilthermofisher.comaiinmr.com Changes in the ¹⁹F chemical shift can indicate the formation of intermediates or products in a reaction. beilstein-journals.orgresearchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to probe through-space interactions, offering insights into the molecule's preferred conformation in solution.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H (CH₂) | 2.0 - 2.5 | Triplet |

| ¹H (CH₂) | 1.4 - 1.7 | Sextet |

| ¹H (CH₂) | 1.3 - 1.5 | Sextet |

| ¹H (CH₃) | 0.8 - 1.0 | Triplet |

| ¹³C (C=O) | 170 - 180 | Quartet (due to ¹JCF coupling) |

| ¹³C (C≡C) | 80 - 100 | Singlet |

| ¹³C (C≡C) | 70 - 90 | Singlet |

| ¹³C (CF₃) | 115 - 125 | Quartet (due to ¹JCF coupling) |

| ¹³C (Alkyl) | 10 - 40 | - |

| ¹⁹F (CF₃) | -70 to -80 | Singlet |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a vital analytical technique for monitoring the progress of reactions involving this compound and for identifying transient intermediates. chegg.com By tracking the mass-to-charge ratio of ions in a sample, MS can provide real-time information on the consumption of reactants and the formation of products. nist.govnist.gov

In a typical reaction, small aliquots of the reaction mixture can be periodically ionized and analyzed. The appearance of new peaks in the mass spectrum would signal the formation of intermediates or products, while the diminishing intensity of the peak corresponding to this compound would indicate its consumption. High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the exact elemental composition of these species, aiding in their identification. chegg.com

Techniques such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) could be employed for the rapid analysis of reaction mixtures with minimal sample preparation, allowing for the detection of short-lived intermediates that might be missed by other methods. chegg.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing information about the functional groups present. For this compound, these techniques would be used to identify and characterize its key structural features.

The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) group, the carbon-carbon triple bond (C≡C), and the carbon-fluorine (C-F) bonds. The C=O stretch typically appears in the region of 1700-1750 cm⁻¹, while the C≡C stretch is found around 2100-2260 cm⁻¹. huji.ac.il The C-F stretching vibrations of the trifluoromethyl group would likely produce strong bands in the 1000-1400 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be an excellent tool for studying the C≡C triple bond. In studies involving hydrogen bonding, shifts in the vibrational frequencies of the C=O group upon interaction with a hydrogen bond donor could be monitored by either IR or Raman spectroscopy, providing insights into the strength and nature of these interactions. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1700 - 1750 |

| C≡C | Stretch | 2100 - 2260 |

| C-F | Stretch | 1000 - 1400 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Note: This table presents expected ranges for IR absorptions based on known functional group frequencies. huji.ac.ilbiophysics.org

Advanced Techniques for In-situ Reaction Monitoring (e.g., Operando Spectroscopy)

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in-situ monitoring techniques like operando spectroscopy are invaluable. Operando spectroscopy involves the simultaneous measurement of spectroscopic data while a chemical reaction is in progress, providing a direct link between catalytic performance and the molecular state of the catalyst and reactants. beilstein-journals.org

For instance, an operando FTIR or Raman setup could be used to continuously monitor the vibrational spectra of a reaction mixture. This would allow for the observation of the formation and decay of transient species in real-time, providing direct evidence for proposed reaction intermediates and pathways. beilstein-journals.org Coupling these spectroscopic techniques with mass spectrometry in an operando setup would offer a multi-faceted view of the reaction, correlating changes in vibrational spectra with changes in the mass of the species present. Such detailed, time-resolved data is crucial for developing a comprehensive understanding of the reaction kinetics and mechanism.

Applications of 1,1,1 Trifluorooct 3 Yn 2 One As a Key Synthetic Building Block

Precursor to Complex Fluorinated Heterocycles and Carbocycles

The alkyne and ketone moieties within 1,1,1-Trifluorooct-3-yn-2-one serve as versatile handles for the synthesis of a wide array of complex ring systems. The electron-deficient nature of the alkyne, enhanced by the trifluoromethyl ketone, makes it an excellent substrate for various cycloaddition and cyclization reactions.

One of the most powerful methods for constructing five-membered heterocycles from this building block is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring. wikipedia.org When using an alkyne, these reactions can lead to aromatic heterocyclic systems. wikipedia.orgyoutube.com For instance, the reaction of this compound with organic azides (R-N₃) yields highly substituted 1,2,3-triazoles. Similarly, reacting it with nitrile oxides or nitrile imines can produce isoxazoles and pyrazoles, respectively. youtube.com The copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and specificity in forming the 1,4-disubstituted triazole regioisomer. organic-chemistry.org

Beyond cycloadditions, the ynone structure is amenable to radical cyclization pathways for forming carbocycles. For example, ynones can undergo a 5-endo-trig radical cyclization to produce substituted cyclopentenones, a valuable five-membered carbocyclic scaffold. acs.org The hydration of the alkyne, often catalyzed by gold or other transition metals, can also lead to α-halomethyl ketones, which are themselves versatile intermediates for synthesizing heterocycles like thiazoles and imidazoles. csic.es

Table 1: Potential Heterocyclic and Carbocyclic Scaffolds from this compound

| Reactant Partner | Resulting Ring System | Reaction Type | Significance of Scaffold |

|---|---|---|---|

| Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole | [3+2] Cycloaddition (Click Chemistry) | Core of many pharmaceuticals, ligands, and functional materials. organic-chemistry.org |

| Nitrile Oxide (R-CNO) | Isoxazole (B147169) | [3+2] Cycloaddition | Found in numerous biologically active compounds and used as a synthetic intermediate. youtube.com |

| Nitrone | Isoxazoline | [3+2] Cycloaddition | Precursors to amino alcohols and other complex molecules. nih.gov |

| Radical Initiator / H-donor | Cyclopentenone | Radical Cyclization (5-endo-trig) | Important structural motif in natural products and synthetic targets. acs.org |

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The trifluoromethyl ketone (TFMK) functional group is a well-established pharmacophore in medicinal chemistry. nih.gov Its incorporation into organic molecules can significantly enhance biological activity, metabolic stability, and bioavailability. nih.gov TFMKs are particularly recognized as potent inhibitors of serine and cysteine proteases. researchgate.netnih.gov

The strong electrophilicity of the TFMK's carbonyl carbon, induced by the three fluorine atoms, makes it susceptible to nucleophilic attack by the hydroxyl or thiol groups found in the active sites of serine or cysteine proteases, respectively. This interaction forms a stable, yet reversible, hemiketal or hemithioketal adduct, effectively blocking the enzyme's catalytic activity. nih.gov This mechanism of reversible covalent inhibition is a highly sought-after feature in modern drug design. For example, peptide-based TFMKs have been successfully developed as inhibitors for the SARS-CoV 3CL protease. nih.gov

Given this potent and specific mechanism of action, molecules built from the this compound scaffold are prime candidates for development as chemical probes. A chemical probe is a small molecule used to selectively engage a specific protein target in a biological system, allowing researchers to investigate the protein's function or validate it as a therapeutic target. nih.gov By incorporating the TFMK "warhead" into a larger molecule designed for a specific enzyme's active site, this compound can serve as a key starting material for probes targeting entire classes of hydrolytic enzymes.

Table 2: Trifluoromethyl Ketone (TFMK) Moiety in Biological Applications

| Target Enzyme Class | Mechanism of Action | Biological Relevance | Role of TFMK Building Block |

|---|---|---|---|

| Serine Proteases | Forms a reversible covalent hemiketal with active site serine residue. nih.gov | Involved in blood coagulation, digestion, and viral replication (e.g., SARS-CoV 3CLpro). | Provides the electrophilic carbonyl "warhead" for the inhibitor. |

| Cysteine Proteases | Forms a reversible covalent hemithioketal with active site cysteine residue. nih.gov | Crucial in immune response, protein turnover, and parasitic life cycles. | Acts as a bioisostere for aldehydes or other reactive groups to target the enzyme. |

| Esterases | Mimics the tetrahedral transition state of ester hydrolysis. nih.gov | Key roles in neurotransmission (e.g., acetylcholine (B1216132) esterase) and drug metabolism. | Serves as a stable, potent mimic to block the active site. |

Integration into Materials Science and Polymer Chemistry Precursors

The unique properties conferred by fluorine atoms, such as hydrophobicity and thermal stability, make fluorinated compounds highly desirable in materials science. The alkyne functionality of this compound provides a direct route for its integration into polymers and other materials through powerful and efficient reactions like the azide-alkyne cycloaddition. nih.gov

This "click" reaction can be used in several ways to create advanced materials:

Polymer Functionalization: Pre-existing polymers containing azide side-chains can be "clicked" with this compound. This process grafts the trifluoromethyl ketone moiety onto the polymer backbone, imparting new properties such as increased hydrophobicity or creating a reactive handle for further modifications.

Monomer for Step-Growth Polymerization: this compound can be used as a monomer in polymerization reactions. For example, when combined with a molecule containing two azide groups (a diazide), it can undergo step-growth polymerization to form a polytriazole, a class of polymers known for their thermal stability. The resulting polymer would have a regularly repeating trifluoromethyl ketone group.

Surface Modification: The alkyne can be used to anchor the molecule to surfaces that have been pre-functionalized with azide groups. This is a common strategy for altering the surface properties of materials, such as making a silicon wafer more hydrophobic or creating a reactive surface for biosensor applications.

Light-triggered click reactions offer spatial and temporal control over these processes, making them suitable for applications in lithography and the creation of patterned materials. nih.gov

Table 3: Potential Applications in Materials Science

| Application Area | Method of Integration | Resulting Material Property | Potential Use |

|---|---|---|---|

| Fluorinated Polymers | Polymerization of the alkyne with a diazide comonomer. | High thermal stability, low surface energy, hydrophobicity. | Specialty coatings, high-performance membranes, advanced lubricants. |

| Functional Surfaces | Surface-initiated click reaction onto an azide-functionalized substrate. | Modified surface energy, chemical reactivity. | Self-cleaning surfaces, anti-fouling coatings, platforms for chemical sensors. |

| Biomaterial Conjugation | Click reaction to attach the molecule to azide-modified biomolecules. | Introduces a fluorinated tag or a reactive ketone handle. | Protein labeling, diagnostic imaging agents, targeted drug delivery systems. nih.gov |

Development of Novel Reagents and Ligands Featuring the Trifluoromethyl Alkynyl Ketone Moiety

The dual functionality of this compound makes it an excellent platform for developing novel reagents and ligands for catalysis and organic synthesis. The alkyne group is the primary site for transformation into a coordinating structure, while the TFMK group can be used to tune the electronic properties or provide a secondary site for interaction.

The most direct application is the synthesis of 1,2,3-triazole-based ligands via the CuAAC reaction. organic-chemistry.org By reacting this compound with an azide-containing molecule (for example, benzyl (B1604629) azide or an azido-functionalized pyridine), a new triazole is formed. This triazole ring is an effective N-donor ligand capable of coordinating to a wide range of transition metals, including copper, palladium, and ruthenium. The resulting metal complex would feature the trifluoromethyl ketone group, which could influence the catalyst's solubility, stability, and electronic properties, potentially leading to novel reactivity or selectivity in catalytic transformations.

Furthermore, the ketone itself can be transformed. For instance, reduction of the ketone to a trifluoromethyl alcohol introduces a chiral center and a hydroxyl group that can act as a hydrogen-bond donor or a coordinating group in chiral ligand design. This versatility allows for the generation of a library of related ligands from a single, readily available starting material.

Table 4: Ligand Synthesis from this compound

| Reaction on Alkyne | Resulting Ligand Scaffold | Coordinating Atoms | Potential Metal Partners | Role of the CF₃CO- Group |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Nitrogen | Cu, Ru, Pd, Ir | Electron-withdrawing; tunes ligand electronics and catalyst reactivity. |

| Hydration then Annulation | Thiazole, Imidazole | Nitrogen, Sulfur | Rh, Ir, Pd | Acts as a directing group or steric influence in the final complex. csic.es |

| Reduction then Cyclization | Chiral Oxazolidinone | Nitrogen, Oxygen | Cu, Zn, B | The precursor ketone is essential for creating the chiral alcohol. |

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photoredox)

The development of sustainable and efficient methods for the synthesis of fluorinated compounds is a primary focus of modern organic chemistry. For a molecule like 1,1,1-Trifluorooct-3-yn-2-one, emerging technologies such as flow chemistry and photoredox catalysis hold considerable promise.

Flow chemistry , with its inherent advantages of improved heat and mass transfer, enhanced safety, and potential for automation, offers a compelling alternative to traditional batch processes for the synthesis of trifluoromethylated ynones. rsc.orgacs.orgrsc.orgnih.gov The continuous nature of flow systems allows for precise control over reaction parameters, which can lead to higher yields, improved selectivity, and reduced reaction times. rsc.orgacs.orgrsc.org While specific examples detailing the synthesis of this compound in flow are not yet prevalent in the literature, the successful application of flow chemistry to the synthesis of other complex molecules, including marine drugs and various heterocyclic compounds, underscores its potential in this area. nih.gov The ability to handle hazardous reagents and intermediates in a closed, controlled environment makes flow chemistry particularly suitable for fluorination reactions, which often involve reactive and potentially toxic substances. rsc.org

Photoredox catalysis , utilizing visible light to initiate chemical transformations, has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govacs.orgresearchgate.netmdpi.comyoutube.comyoutube.com This methodology is particularly relevant for the synthesis and functionalization of trifluoromethylated compounds. For instance, photoredox catalysis has been successfully employed for the controlled trifluoromethylation of alkynes, leading to a variety of valuable CF3-containing molecules. nih.gov The direct oxidative addition of a CF3 group and water to alkynes to produce α-trifluoromethyl ketones has also been achieved using this approach. acs.org Furthermore, photocatalytic methods have been developed for the synthesis of α-trifluoromethyl alkynes from gem-difluoroalkenes, showcasing the versatility of this strategy in constructing fluorinated alkyne systems. acs.org The application of these principles to the synthesis of this compound could provide a more sustainable and atom-economical route compared to traditional methods.

Chemo- and Regioselective Functionalization of Polyfunctionalized Systems

The presence of multiple reactive sites in this compound—the trifluoromethyl ketone, the alkyne, and the alkyl chain—presents both a challenge and an opportunity for selective functionalization. Future research will undoubtedly focus on developing methodologies that can target a specific site with high chemo- and regioselectivity.

The ynone moiety is a versatile functional group that can undergo a variety of transformations. For example, copper-catalyzed cyclization reactions of CF3-ynones with vinyl azides have been shown to produce 2,4-diaryl-6-trifluoromethylated pyridines with high regioselectivity. acs.org This highlights the potential to use this compound as a building block for complex heterocyclic systems. Similarly, the reaction of CF3-ynones with sodium azide (B81097) can be switched to selectively produce either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles by the presence or absence of an acid catalyst. mdpi.com Understanding and controlling the factors that govern this regioselectivity, such as the choice of catalyst, solvent, and additives, will be crucial for the predictable synthesis of diverse molecular architectures. youtube.comyoutube.comyoutube.com

Furthermore, the development of methods for the asymmetric functionalization of the ynone core is a significant area of interest. While much of the work has focused on β-trifluoromethylated enones, the principles of asymmetric catalysis can be extended to ynone systems. rsc.orgnih.gov

Rational Design of Catalysts and Reagents Based on Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of more efficient and selective catalysts and reagents.

For instance, in the context of asymmetric synthesis, the development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving trifluoromethylated ynones is a key objective. This includes the design of novel chiral ligands for metal-based catalysts and the development of new organocatalysts. rsc.orgnih.gov The asymmetric Henry reaction of trifluoromethyl enones, for example, has been successfully achieved using a diaminomethylenemalononitrile organocatalyst, demonstrating the potential for organocatalysis in this area. nih.gov The streamlined asymmetric α-difunctionalization of ynones using a gold-catalyzed multicomponent reaction followed by an asymmetric fluorination catalyzed by a chiral phosphoric acid derivative further illustrates the power of rational catalyst design. nih.gov

Mechanistic studies, including kinetic analysis and computational modeling, can provide valuable insights into the transition states and intermediates involved in these reactions, thereby guiding the development of catalysts with improved activity and selectivity.

Exploration of Unconventional Reactivity Modes for C-F Bond Activation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. rsc.orgnih.gov However, the ability to selectively cleave a C-F bond in a trifluoromethyl group opens up new avenues for the synthesis of partially fluorinated compounds.

Recent advances have shown that the activation of a single C-F bond in trifluoromethyl arenes is possible using transition metal catalysis. rsc.org While this has primarily been demonstrated for aromatic systems, the principles could potentially be applied to aliphatic trifluoromethyl ketones like this compound. Nickel-mediated cycloaddition reactions of 2-trifluoromethyl-1-alkenes with alkynes have been shown to proceed via a double C-F bond activation through β-fluorine elimination, leading to the formation of fluorinated cyclopentadienes. nih.govresearchgate.net

Furthermore, photochemical methods are also being explored for C-F bond activation. nih.gov The defluorinative alkylation of trifluoroacetates and -acetamides has been achieved through a photochemical approach, highlighting the potential of light-driven processes to overcome the high bond dissociation energy of the C-F bond. nih.gov A catalytic fluoride-rebound mechanism has also been proposed for C(sp3)-CF3 bond formation, offering a distinct pathway for constructing these linkages. acs.org The exploration of these unconventional reactivity modes could lead to novel transformations of this compound, enabling its conversion into a wider range of valuable fluorinated building blocks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluorooct-3-yn-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of trifluoromethylated ketones like this compound typically involves nucleophilic trifluoromethylation or cross-coupling reactions. Key parameters include:

- Temperature : Maintain −78°C to 0°C for stability of intermediates (e.g., trifluoromethyl enolates) .

- Solvent Choice : Use anhydrous THF or DMF to avoid hydrolysis of trifluoromethyl groups .

- Catalysts : Employ Pd or Cu catalysts for alkyne coupling steps, with ligand systems (e.g., PPh₃) to enhance selectivity .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS, and purify via fractional distillation or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃) signals near −60 to −70 ppm; splitting patterns confirm electronic environment .

- ¹H NMR : Alkyne protons (C≡CH) appear as triplets (~2.5-3.5 ppm) due to coupling with adjacent CF₃ group .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and ketone C=O (~1700 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weight (C₈H₅F₃O: 192.12 g/mol) .

Q. What are the common stability challenges for this compound during storage, and how can degradation be mitigated?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves to prevent hydrolysis of CF₃ groups .

- Light Sensitivity : Use amber glassware to avoid photodegradation of the alkyne moiety .

- Thermal Stability : Avoid temperatures >40°C; DSC analysis can determine decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Diels-Alder or Huisgen reactions. Basis sets like 6-31G(d) are suitable for fluorine atoms .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; acetonitrile enhances polarity-driven regioselectivity .

- Validation : Compare computational results with experimental LC-MS or X-ray crystallography data .

Q. What strategies resolve contradictions in kinetic data for trifluoromethylated ketones under varying catalytic conditions?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors (e.g., catalyst loading, solvent polarity) using a Design of Experiments (DoE) framework .

- In Situ Monitoring : Use ReactIR or stopped-flow techniques to capture transient intermediates and refine rate laws .

- Statistical Analysis : Apply ANOVA to identify significant outliers; replicate trials under identical conditions to confirm reproducibility .

Q. How does the trifluoromethyl group influence the biological activity of this compound derivatives in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes caused by CF₃’s electronegativity .

- Metabolic Stability Assays : Compare half-life (t½) in liver microsomes with non-fluorinated analogs; CF₃ often reduces oxidative metabolism .